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Compound of Interest

Compound Name: 4-Propylbenzaldehyde

Cat. No.: B1360211

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-
propylbenzaldehyde, a key aromatic aldehyde. Understanding its spectral signature is crucial
for its identification, characterization, and application in various research and development
endeavors, including drug discovery and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-
propylbenzaldehyde through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data
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Frequency (cm™?) Intensity Assignment
~3050-3000 Medium Aromatic C-H Stretch

Aliphatic C-H Stretch (propy!
~2960-2850 Strong P (propy

group)

] Aldehyde C-H Stretch (Fermi

~2820 & ~2720 Medium, Sharp

resonance)

C=0 Carbonyl Stretch
~1705 Strong, Sharp

(conjugated)

~1600, ~1580, ~1460

Medium to Weak

Aromatic C=C Ring Stretch

~1465 Medium CHz Bend (propy! group)
~1380 Medium CHs Bend (propy! group)
~1200 Medium Aromatic C-H In-plane Bend
1,4-Disubstituted (para)
~830 Strong Aromatic C-H Out-of-plane

Bend

Table 2: 'H Nuclear Magnetic Resonance (NMR)

Spectroscopy Data (Solvent: CDCI3)
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
Aldehyde proton
9.96 s 1H -
(-CHO)
Aromatic protons
7.77 d 2H ~8.0
ortho to -CHO
Aromatic protons
7.33 d 2H ~8.0
meta to -CHO
Methylene
2.65 t 2H ~7.6 protons (-CHz-
CH2CH5)
Methylene
1.65 sextet 2H ~7.5 protons (-CHz-
CH2-CH5)
Methyl protons (-
0.95 t 3H ~7.4 P (

CH2CH2-CHs)

Table 3: *3C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Solvent: CDCI3)
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Chemical Shift (6, ppm)

Assignment

192.1 Aldehyde Carbonyl Carbon (-CHO)

150.8 Aromatic Carbon (C-4, attached to propyl)
134.5 Aromatic Carbon (C-1, attached to CHO)
129.8 Aromatic Carbons (C-2, C-6)

129.5 Aromatic Carbons (C-3, C-5)

38.2 Methylene Carbon (-CHz-CH2CH3)

24.5 Methylene Carbon (-CHz-CH2-CHs)

13.8 Methyl Carbon (-CH2CH2-CH3)

IabIgA._Mais_SpgslmmﬂnL(MSLQata

Relative Abundance Proposed Fragment lon
148 High [M]* (Molecular lon)
147 Moderate [M-H]*
) [M-Cz2Hs]* (Loss of ethyl

119 High .

radical)
91 High [C7H7]* (Tropylium ion)
77 Moderate [CeHs]* (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

o Sample Preparation: A thin film of neat 4-propylbenzaldehyde is prepared between two

potassium bromide (KBr) or sodium chloride (NacCl) plates.
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e Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the clean KBr/NaCl plates is recorded and automatically
subtracted from the sample spectrum.

o Data Processing: The resulting transmittance or absorbance spectrum is analyzed for
characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

o Sample Preparation: Approximately 5-10 mg of 4-propylbenzaldehyde is dissolved in about
0.5-0.7 mL of deuterated chloroform (CDCIs) containing a small amount of tetramethylsilane
(TMS) as an internal standard (O ppm). The solution is then transferred to a 5 mm NMR tube.

o Data Acquisition: Both *H and 13C NMR spectra are acquired. For *H NMR, standard
parameters for acquisition are used. For 3C NMR, a proton-decoupled sequence is typically
used to simplify the spectrum.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced to the TMS signal. Chemical shifts, multiplicities, coupling constants, and
integrations are determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

o Sample Preparation: A dilute solution of 4-propylbenzaldehyde is prepared in a volatile
organic solvent such as dichloromethane or hexane.

e GC Conditions:
o Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

o Injector Temperature: Typically set to 250 °C.
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o Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few
minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

o Carrier Gas: Helium at a constant flow rate.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scanned from a low m/z (e.g., 40) to a value significantly above the
molecular weight of the compound (e.g., 200 amu).

o Data Analysis: The total ion chromatogram (TIC) is examined to determine the retention time
of 4-propylbenzaldehyde. The mass spectrum corresponding to this peak is then analyzed
to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Interpretation
Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data
for an organic compound like 4-propylbenzaldehyde.
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Workflow for Spectroscopic Data Interpretation of 4-Propylbenzaldehyde

Spectroscopic Techniques
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Structure Elucidation
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Proposed Structure:
4-Propylbenzaldehyde

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis and structure elucidation of 4-
Propylbenzaldehyde.

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
Interpretation of 4-Propylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360211#4-propylbenzaldehyde-spectroscopic-data-
interpretation]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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